molecular formula C8H7BrO2 B193081 4-(Bromomethyl)benzoic acid CAS No. 6232-88-8

4-(Bromomethyl)benzoic acid

Katalognummer: B193081
CAS-Nummer: 6232-88-8
Molekulargewicht: 215.04 g/mol
InChI-Schlüssel: CQQSQBRPAJSTFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO2. It is characterized by a bromomethyl group attached to the benzene ring at the para position relative to the carboxylic acid group. This compound is a white to beige crystalline powder and is soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzoic acid can be synthesized from p-toluic acid through a bromination reaction. The process involves the use of N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator in a solvent like chlorobenzene. The reaction is typically carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using similar reagents and conditions. The process involves the bromination of p-toluic acid with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide. The reaction mixture is heated under reflux to ensure complete conversion of the starting material .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with various nucleophiles, enabling diverse derivatization:

a. Amine Substitution
Reaction with amines (e.g., N-methylpiperazine) in n-butanol with potassium carbonate yields 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride. This reaction is critical in synthesizing pharmaceutical intermediates, achieving 63% yield after recrystallization (purified via ethyl acetate) .

b. Azide Formation
Treatment with sodium azide in DMF/water (4:1) produces 4-(azidomethyl)benzoic acid. This intermediate is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole-linked compounds, pivotal in drug discovery .

Reaction Conditions

NucleophileSolventCatalyst/TemperatureYield
N-methylpiperazinen-butanolK₂CO₃, RT, 12 hrs63%
Sodium azideDMF/H₂OCuSO₄, RT, 1 hr75%

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation:

a. Ester Synthesis
Benzyl esters are formed via reaction with benzyl alcohol under acidic conditions. For example, benzyl 4-(bromomethyl)benzoate is synthesized using chlorobenzene as a solvent, achieving yields up to 95% .

b. Amide Formation
In pharmaceutical applications, 4-(bromomethyl)benzoic acid reacts with amines to form antihypertensive agents like eprosartan. The process involves activating the carboxylic acid group with coupling reagents (e.g., EDCI or HOBt) .

Nitration Reactions

Nitration with nitric acid introduces nitro groups to the aromatic ring. For example, treatment of 4-bromo-p-toluic acid with HNO₃ yields 3-nitro-4-bromomethyl benzoic acid, a precursor for explosives and dyes .

Key Data

  • Reagent: Concentrated HNO₃

  • Product: 3-Nitro-4-bromomethyl benzoic acid

  • Application: Intermediate in energetic material synthesis .

Photochemical and Radical Reactions

Radical-initiated bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene generates this compound from p-toluic acid. This method achieves 64–95% yield under reflux .

Mechanism

  • Benzoyl peroxide generates bromine radicals.

  • Radical abstraction of a hydrogen atom from the methyl group of p-toluic acid.

  • Bromine radical addition forms the bromomethyl derivative .

Wissenschaftliche Forschungsanwendungen

Synthesis of Eprosartan

One of the primary applications of 4-(Bromomethyl)benzoic acid is as an intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used for treating hypertension. The synthesis pathway typically involves the bromomethylation of benzoic acid derivatives, leading to compounds that can be further modified to produce Eprosartan .

Photosensitizer Production

This compound is also utilized in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer used in photodynamic therapy for cancer treatment. This application highlights the compound's role in advancing cancer therapies through its incorporation into larger molecular frameworks that exhibit enhanced therapeutic properties .

Chemical Modifications

The compound serves as a precursor for various chemical modifications, including the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids. These derivatives are important in developing new materials and biologically active compounds .

Synthesis of Ligands

This compound has been employed in synthesizing ligands for metal complexes, which are crucial in catalysis and materials science. For instance, it can be reacted with azides to form triazole-containing compounds that serve as ligands in coordination chemistry .

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)benzoic acid involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. In biological systems, it can modify biomolecules through nucleophilic substitution reactions, thereby altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Bromomethyl)benzoic acid is unique due to its bromomethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Biologische Aktivität

4-(Bromomethyl)benzoic acid is an aromatic compound with significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals, including antihypertensive agents and photosensitizers for photodynamic therapy.

This compound can be synthesized through the bromination of p-toluic acid using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator. This reaction typically occurs under reflux conditions in a solvent like chlorobenzene, yielding the desired product in good purity and yield .

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on target proteins and enzymes. This interaction can modify the structure and function of these biomolecules, impacting various biochemical pathways. Notably, it has been shown to facilitate the synthesis of eprosartan, an antihypertensive agent, by targeting enzymes involved in its biosynthesis .

1. Antihypertensive Agents

This compound is crucial in synthesizing eprosartan, which is used to treat hypertension. Eprosartan works by blocking angiotensin II receptors, leading to vasodilation and reduced blood pressure.

2. Photosensitizers for Photodynamic Therapy

This compound also serves as an intermediate in the production of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer used in photodynamic therapy for cancer treatment. The bromomethyl group enhances the attachment of the benzoic acid moiety to the photosensitizer, improving its therapeutic efficacy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Target Effect Reference
AntihypertensiveEprosartan synthesisInhibits angiotensin II receptor
PhotosensitizationTemoporfin productionEnhances photodynamic therapy
Enzyme interactionCytochrome P450Alters substrate binding

Case Study 1: Eprosartan Synthesis

A study demonstrated that this compound effectively acts as a precursor in synthesizing eprosartan. The compound's bromomethyl group plays a critical role in facilitating reactions that lead to the formation of this antihypertensive drug.

Case Study 2: Photodynamic Therapy

Research has shown that temoporfin, synthesized using this compound, exhibits enhanced efficacy in photodynamic therapy for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation contributes to its therapeutic potential .

Eigenschaften

IUPAC Name

4-(bromomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQSQBRPAJSTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064154
Record name Benzoic acid, 4-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6232-88-8
Record name 4-(Bromomethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6232-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromomethylbenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(bromomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-bromotoluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

39.7 g (287 mmol) of p-toluylic acid, 51.2 g (287 mmol) of N-bromosuccinimide and 2.8 g (11.5 mmol) of dibenzoyl peroxide were suspended in 350 ml of carbon tetrachloride. Then, the resultant mixture was heated with vigorously stirring to perform a reaction under reflux for 2 hours. After completion of the reaction, the reaction mixture was cooled in ice bath. The deposited crystalline product was collected by filtration, which was then washed with hexane and water, followed by drying. The resultant crystalline product was recrystallized from ethanol to obtain 40.3 g of 4-bromomethylbenzoic acid as a white needle crystal (isolated yield: 65%).
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
51.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Quantity
2.8 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture (suspension) of p-toluic acid (13.6 g, 98 mmol), N-bromosuccinimide (17.8 g, 99 mmol) and benzoylperoxide (0.2 g, 0.826 mmol) in dry benzene (100 ml) was heated at reflux for 21 h. After evaporation of the solvent in vacuo, the white residual solid was suspended in boiling water (100 ml), collected by filtration and washed with boiling water (4×100 ml). The crude dried product was crystallized from hot MeOH, yielding 15.0 g (69.7 mmol, 71.1%) of p-bromomethylbenzoic acid as white crystals mp 223°-225° C.; 1Hmr (DMSO-d6)δ: 4.75 (2H, s, --CH2Br), 7.47-7.62-7.88-8.02 ppm (4H, A2 'B2 ', aromatic Hs); ir (nujol) νmax : 2500-2600 (br.--CO2H), and 1670 cm-1 (C=O--CO2H). Procedure of D. H. Rich and S. K. Gurmura, J. Am. Chem. Soc., 97 1575 (1975).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-methyl-benzoic acid (10 g, 73.4 mmol) in benzene (133 mL) was treated with benzoyl peroxide (72 mg, 0.29 mmol). This mixture was heated at reflux until it became homogeneous. At this time, the reaction was treated with N-bromosuccinimide (13 g, 73.4 mmol) and additional benzoyl peroxide (72 mg, 0.29 mmol). This mixture was heated at reflux for 2.5 h. At this time, the reaction was cooled to 25° C. The resulting precipitate was collected by filtration and washed with hot water (50 mL). The solid was taken up in water (150 mL). This slurry was heated at 80° C. and then filtered while hot. The solid that was collected was dried in vacuo to afford 4-bromomethyl-benzoic acid (12.3, 77.9%) as a white solid: mp 224-226° C.; EI-HRMS m/e calcd for C8H7BrO2 (M+) 213.9629, found 213.9628.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Briefly described, p-toluic acid 2 is refluxed with N-bromo-succinimide and benzoyl peroxide in dry benzene to give α-bromo-p-toluic acid 3 which, upon reaction with nitric acid, is converted to 3-nitro-4-bromomethyl benzoic acid 4. This is believed to be a new compound and represents a parent compound in the synthesis forming the subject matter of this invention. At slightly higher temperatures, above -10° C, the corresponding dinitro derivative 4a predominates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)benzoic acid
Reactant of Route 2
4-(Bromomethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)benzoic acid
Reactant of Route 5
4-(Bromomethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)benzoic acid
Customer
Q & A

Q1: What is the structural characterization of 4-(Bromomethyl)benzoic acid?

A1: this compound is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol. While the provided abstracts don't offer detailed spectroscopic data, they highlight its use as a building block in various syntheses. [, , , , , , , , , , ]

Q2: How is this compound used in synthetic chemistry?

A2: This compound serves as a versatile building block due to its reactive bromomethyl group. It acts as an alkylating agent, enabling the introduction of a benzoic acid moiety into target molecules. For instance, it plays a crucial role in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer treatment. [, , ]

Q3: Are there alternative synthesis routes for Imatinib that avoid using this compound?

A3: While the provided research focuses on this compound, alternative synthesis pathways for Imatinib might exist. Exploring these alternatives could be relevant in optimizing Imatinib production, potentially addressing concerns about genotoxic impurities. [, , ]

Q4: Can this compound be produced through a photochemical process?

A4: Yes, research suggests a high-yield, one-step photochemical synthesis method for producing 3- and 4-(Bromomethyl)benzoic acids. This approach highlights the potential for utilizing photochemistry in efficiently synthesizing this compound. []

Q5: How is this compound used in material science?

A5: Researchers utilized this compound to functionalize upconverting nanoparticles with the photosensitizer Temoporfin (m-THPC). This functionalization enabled singlet oxygen generation under near-infrared excitation, demonstrating its potential in developing materials for photodynamic therapy. [, ]

Q6: How does this compound influence the properties of the photosensitizer Temoporfin in photodynamic therapy?

A6: The use of this compound to modify Temoporfin is critical. It not only facilitates grafting onto nanoparticles but also induces a bathochromic shift in Temoporfin's absorption spectrum. This shift enhances energy transfer from the nanoparticles to Temoporfin, crucial for efficient singlet oxygen generation and photodynamic therapy efficacy. [, ]

Q7: Can this compound be used in the synthesis of temperature-responsive polymers?

A7: Indeed, studies demonstrate its use as a terminating agent in the synthesis of bifunctional poly(2-ethyl-2-oxazolines) with hydrophobic end groups. This modification influenced the polymer's lower critical solution temperature (LCST), highlighting its potential in designing temperature-responsive materials. []

Q8: How is this compound used in coordination chemistry?

A8: Researchers employed this compound to post-functionalize pyridyl-appended Co3+ complexes, converting pyridyl-N donors to carboxylate-O donors. These modified complexes acted as metalloligands, facilitating the synthesis of intriguing one-dimensional catenated coordination polymers with applications in heterogeneous catalysis. []

Q9: How is the catalytic activity of these coordination polymers influenced by the presence or absence of labile coordinated water molecules?

A9: The presence or absence of labile water molecules in these coordination polymers significantly impacted their catalytic performance in Knoevenagel condensation and cyanation reactions. This highlights the importance of subtle structural modifications in tuning the catalytic properties of metal-organic frameworks. []

Q10: How does this compound affect Cytochrome P450 enzyme activity?

A10: Studies with CYP199A4, a bacterial cytochrome P450 enzyme, revealed that while 4-halobenzoic acids themselves weren't oxidized, 4-(chloromethyl)- and this compound underwent oxidation to 4-formylbenzoic acid. This suggests a specific substrate binding and positioning within the enzyme active site, impacting the outcome of the enzymatic reaction. []

Q11: Does the halogen atom in 4-(2'-haloethyl)benzoic acids influence their metabolism by CYP199A4?

A11: Yes, the presence of halogens in 4-(2'-haloethyl)benzoic acids significantly impacted their CYP199A4-mediated metabolism. While both α-hydroxylation and desaturation metabolites were observed, the desaturation pathway was less favored compared to 4-ethylbenzoic acid, potentially due to the halogen's electron-withdrawing effect or altered substrate binding. []

Q12: Are there analytical methods to quantify trace amounts of this compound?

A12: Yes, researchers developed a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify trace levels (as low as 0.5 ppm) of this compound, especially crucial in monitoring its presence as a potential genotoxic impurity in Imatinib drug substances. []

Q13: Can this compound cause allergic reactions?

A13: Yes, there's a documented case of airborne allergic contact dermatitis caused by this compound in a university chemist. This highlights the importance of handling this compound with appropriate safety measures, especially in laboratory settings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.